molecular formula C7H9ClO B14654412 4-Chlorobicyclo[2.2.1]heptan-2-one CAS No. 51417-66-4

4-Chlorobicyclo[2.2.1]heptan-2-one

Cat. No.: B14654412
CAS No.: 51417-66-4
M. Wt: 144.60 g/mol
InChI Key: YDYOIGZLUHJTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobicyclo[221]heptan-2-one is a bicyclic compound with a chlorine atom attached to the fourth carbon of the bicyclo[221]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobicyclo[2.2.1]heptan-2-one typically involves the chlorination of bicyclo[2.2.1]heptan-2-one. One common method is the reaction of bicyclo[2.2.1]heptan-2-one with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.

    Reduction Reactions: The compound can be reduced to form bicyclo[2.2.1]heptan-2-one.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed

    Substitution: 4-Hydroxybicyclo[2.2.1]heptan-2-one.

    Reduction: Bicyclo[2.2.1]heptan-2-one.

    Oxidation: 4-Carboxybicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

4-Chlorobicyclo[2.2.1]heptan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials.

    Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Chlorobicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-one: The parent compound without the chlorine atom.

    4-Bromobicyclo[2.2.1]heptan-2-one: A similar compound with a bromine atom instead of chlorine.

    7-Oxabicyclo[2.2.1]heptan-2-one: A related compound with an oxygen atom in the ring system.

Uniqueness

4-Chlorobicyclo[2.2.1]heptan-2-one is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine atom enhances the compound’s reactivity in substitution reactions and can influence its biological activity. The bicyclic structure also contributes to its stability and rigidity, making it a valuable intermediate in various chemical syntheses.

Properties

CAS No.

51417-66-4

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

4-chlorobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H9ClO/c8-7-2-1-5(3-7)6(9)4-7/h5H,1-4H2

InChI Key

YDYOIGZLUHJTAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C(=O)C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.